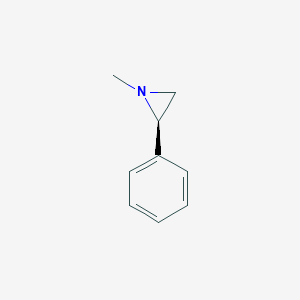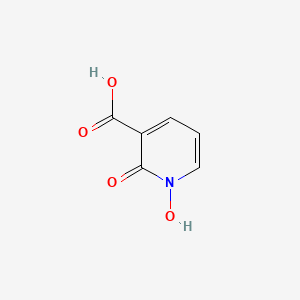
5-ブロモ-2-クロロ-N-(2-ヒドロキシ-2-フェニルプロピル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties
科学的研究の応用
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
作用機序
Target of Action
The compound “5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” could potentially interact with various biological targets due to its structural features. For instance, benzamide derivatives are known to interact with multiple receptors .
Mode of Action
The interaction of “5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” with its targets could involve various mechanisms, such as free radical reactions or nucleophilic substitution .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to possess diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 2-hydroxy-2-phenylpropylamine.
Formation of Benzamide: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the benzamide can be reduced to the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
類似化合物との比較
Similar Compounds
5-bromo-2-chlorobenzoic acid: A precursor in the synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide.
2-hydroxy-2-phenylpropylamine: Another precursor used in the synthesis.
Other Benzamides: Compounds like 5-bromo-2-hydroxybenzamide share similar structural features and biological activities.
Uniqueness
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
特性
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-16(21,11-5-3-2-4-6-11)10-19-15(20)13-9-12(17)7-8-14(13)18/h2-9,21H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHHHUIVNUEBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)
![2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2584734.png)
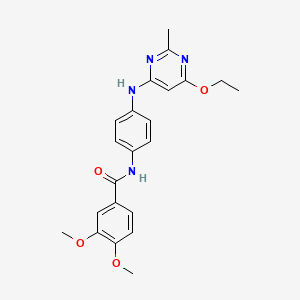
![6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2584736.png)
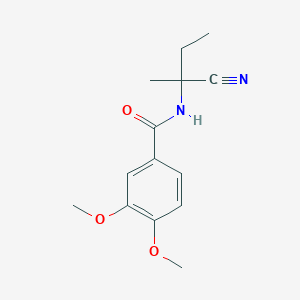
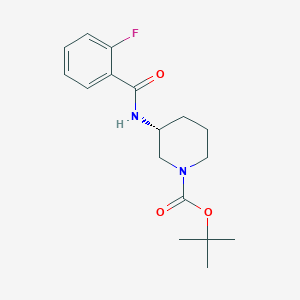
![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2584740.png)
![N-[(2,4-difluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2584748.png)
![N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2584749.png)
![Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2584750.png)
